

# An In-depth Technical Guide to 2,3,5-Trichloroisonicotinic Acid

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## Compound of Interest

Compound Name: *2,3,5-Trichloroisonicotinic acid*

Cat. No.: B1337485

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## Abstract

**2,3,5-Trichloroisonicotinic acid**, a halogenated derivative of isonicotinic acid, represents a chemical scaffold with potential applications in medicinal chemistry and agrochemical development. Its structural features, characterized by a pyridine ring substituted with three chlorine atoms and a carboxylic acid group, suggest the possibility of diverse biological activities. This technical guide provides a comprehensive overview of the molecular structure, predicted physicochemical and spectroscopic properties, a plausible synthetic route, and a discussion of its potential, yet currently unexplored, biological significance. Due to the limited availability of direct experimental data in peer-reviewed literature, this document combines established chemical principles with data from structurally related compounds to offer a predictive yet scientifically grounded perspective for researchers interested in this molecule.

## Molecular Structure and Chemical Identity

**2,3,5-Trichloroisonicotinic acid**, with the IUPAC name 2,3,5-trichloropyridine-4-carboxylic acid, is a small organic molecule. Its core is a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. This ring is substituted with three chloro groups at positions 2, 3, and 5, and a carboxylic acid group at position 4.

Table 1: Chemical Identity of **2,3,5-Trichloroisonicotinic Acid**

Identifier	Value
IUPAC Name	2,3,5-trichloropyridine-4-carboxylic acid
Synonyms	2,3,5-trichloro-4-pyridinecarboxylic acid
CAS Number	406676-18-4
Molecular Formula	C <sub>6</sub> H <sub>2</sub> Cl <sub>3</sub> NO <sub>2</sub>
Molecular Weight	226.45 g/mol
Canonical SMILES	C1=C(C(=C(N=C1Cl)Cl)C(=O)O)Cl
InChI Key	Not readily available

## Predicted Physicochemical and Spectroscopic Data

Direct experimental data for **2,3,5-Trichloroisonicotinic acid** is scarce in the public domain. The following tables summarize predicted physicochemical properties and spectroscopic characteristics based on its chemical structure and established principles of analytical chemistry. These predictions can guide initial experimental design and characterization.

Table 2: Predicted Physicochemical Properties

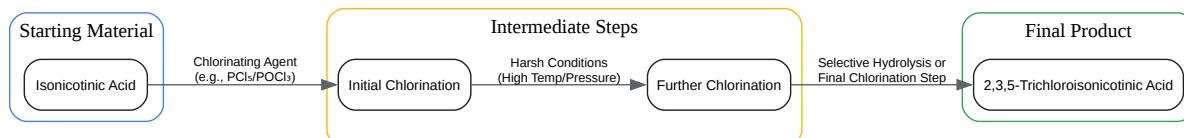
Property	Predicted Value/Range	Notes
Physical State	Colorless to light yellow crystalline solid	Based on similar compounds.
Melting Point	>150 °C	Expected to be a high-melting solid due to molecular rigidity and potential for intermolecular hydrogen bonding.
Boiling Point	>300 °C (decomposes)	High boiling point expected, with likely decomposition before boiling at atmospheric pressure.
Solubility	Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol.	The carboxylic acid group imparts some polarity, but the chlorinated pyridine ring is largely nonpolar.
pKa	2-3	The electron-withdrawing effects of the three chlorine atoms are expected to significantly increase the acidity of the carboxylic acid compared to isonicotinic acid ( $pKa \approx 4.9$ ).

Table 3: Predicted Spectroscopic Data

Technique	Predicted Key Features
<sup>1</sup> H NMR	A single, broad singlet in the downfield region ( $\delta$ 10-13 ppm) corresponding to the carboxylic acid proton. The pyridine ring has no protons.
<sup>13</sup> C NMR	Approximately 6 signals are expected: one for the carboxylic carbon (~165-175 ppm) and five for the pyridine ring carbons, with chemical shifts influenced by the nitrogen and chlorine substituents.
IR Spectroscopy	- Broad O-H stretch from the carboxylic acid dimer (2500-3300 $\text{cm}^{-1}$ )- Sharp C=O stretch from the carboxylic acid (1700-1730 $\text{cm}^{-1}$ )- C=C and C=N stretching vibrations of the pyridine ring (1400-1600 $\text{cm}^{-1}$ )- C-Cl stretching vibrations (below 800 $\text{cm}^{-1}$ )
Mass Spectrometry	- Molecular ion peak ( $M^+$ ) corresponding to the exact mass.- Characteristic isotopic pattern for three chlorine atoms.- Fragmentation pattern may show loss of COOH, Cl, and other fragments.

## Synthesis Methodology

While a specific, detailed experimental protocol for the synthesis of **2,3,5-Trichloroisonicotinic acid** is not widely published, a plausible synthetic route can be proposed based on established organic chemistry reactions. A potential pathway involves the multi-step chlorination and subsequent oxidation of a suitable pyridine precursor.



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Caption: Plausible synthetic pathway for **2,3,5-Trichloroisonicotinic acid**.

#### Experimental Protocol Considerations:

A potential, though unverified, experimental approach could involve the following conceptual steps:

- Chlorination of Isonicotinic Acid: Isonicotinic acid could be subjected to strong chlorinating agents such as phosphorus pentachloride ( $\text{PCl}_5$ ) and phosphorus oxychloride ( $\text{POCl}_3$ ) at elevated temperatures. This would likely lead to the formation of various chlorinated pyridine intermediates.
- Control of Chlorination: Achieving the specific 2,3,5-trichloro substitution pattern would require careful control of reaction conditions (temperature, pressure, reaction time, and stoichiometry of reagents). It is possible that a mixture of isomers would be formed, necessitating purification by chromatography or crystallization.
- Alternative Starting Materials: An alternative approach could start from an already partially chlorinated pyridine derivative, followed by the introduction of the carboxylic acid group, for instance, through lithiation and subsequent reaction with carbon dioxide.

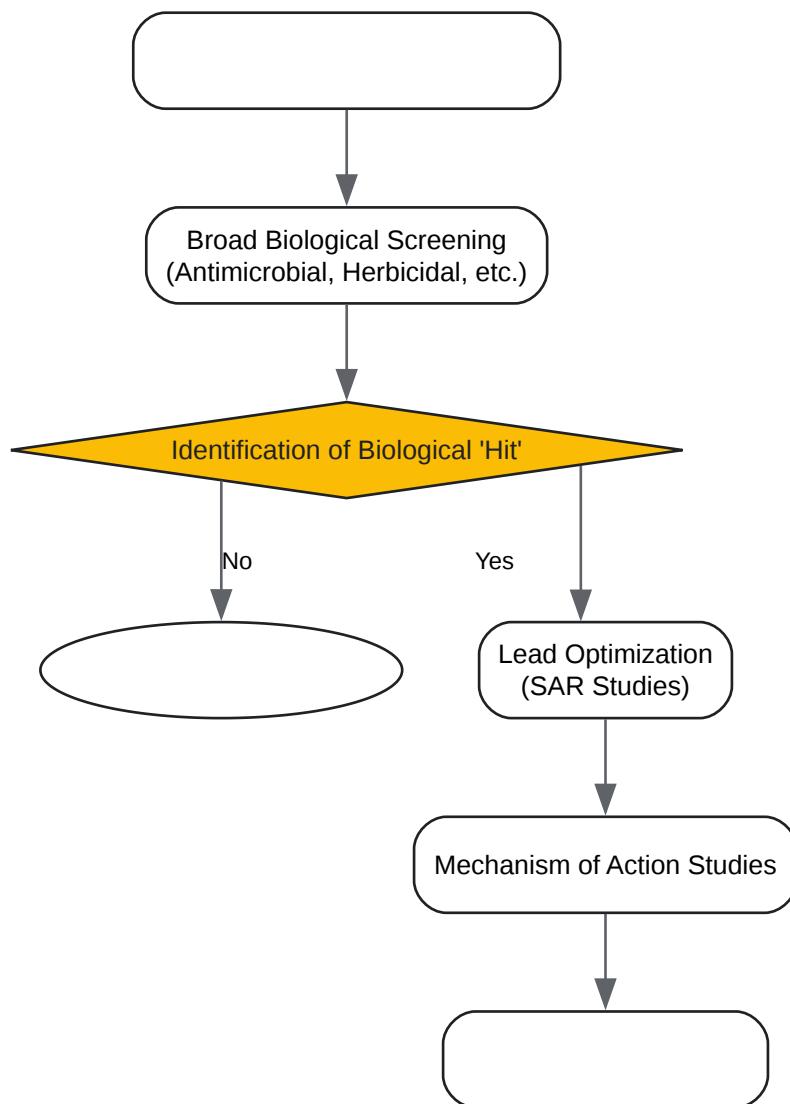
## Potential Biological Significance and Applications

Derivatives of isonicotinic acid are known to exhibit a wide range of biological activities. The parent compound is a precursor to the antitubercular drug isoniazid. The introduction of halogen atoms, particularly chlorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

While no specific biological studies on **2,3,5-Trichloroisonicotinic acid** have been identified, its structure suggests potential for investigation in the following areas:

- **Antimicrobial Activity:** Halogenated aromatic compounds are known to possess antimicrobial properties. This molecule could be screened against various bacterial and fungal strains.
- **Herbicidal/Pesticidal Activity:** Many commercial herbicides and pesticides contain chlorinated heterocyclic scaffolds. The structural similarity suggests potential applications in agrochemical research.
- **Enzyme Inhibition:** The carboxylic acid group can act as a hydrogen bond donor and acceptor, potentially interacting with the active sites of various enzymes. The trichlorinated pyridine ring provides a rigid and lipophilic moiety that could contribute to binding affinity.

The logical workflow for investigating the biological potential of this compound is outlined below.



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Caption: Workflow for the biological investigation of **2,3,5-Trichloroisonicotinic acid**.

## Conclusion

**2,3,5-Trichloroisonicotinic acid** is a chemical entity with a well-defined structure but limited publicly available experimental data. This guide has provided a theoretical framework for its properties and potential synthesis, aiming to stimulate further research into this and related compounds. The predictions for its physicochemical and spectroscopic characteristics offer a starting point for its empirical characterization. Given the established biological importance of isonicotinic acid derivatives, **2,3,5-Trichloroisonicotinic acid** represents a valid, albeit underexplored, target for discovery efforts in both pharmaceutical and agrochemical research.

Future experimental work is necessary to validate the predictions made herein and to fully elucidate the potential of this molecule.

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